Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is a complex organic compound that features a combination of acetic acid, bromine, phenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol typically involves multiple steps, including the bromination of phenylacetic acid and subsequent reactions with chlorophenylmethanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents used.
Reduction: Reduction reactions can modify the bromine or chlorine atoms, potentially leading to dehalogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the phenyl groups may engage in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-phenylacetic acid: Shares the bromophenyl group but lacks the chlorophenylmethanol component.
Phenylacetic acid: A simpler compound without the bromine and chlorine atoms.
4-Chlorophenylmethanol: Contains the chlorophenyl group but lacks the bromophenyl component.
Uniqueness
Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol is unique due to its combination of bromine, phenyl, and chlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
52200-32-5 |
---|---|
Molecular Formula |
C16H16BrClO3 |
Molecular Weight |
371.7 g/mol |
IUPAC Name |
acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol |
InChI |
InChI=1S/C14H12BrClO.C2H4O2/c15-14(10-4-2-1-3-5-10)13-8-12(16)7-6-11(13)9-17;1-2(3)4/h1-8,14,17H,9H2;1H3,(H,3,4) |
InChI Key |
STXQWNQFLQLRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.